molecular formula C16H17N5O7 B1506700 (-)-2-(3-Pyridyl)piperidine dipicrate CAS No. 37520-45-9

(-)-2-(3-Pyridyl)piperidine dipicrate

Cat. No.: B1506700
CAS No.: 37520-45-9
M. Wt: 391.34 g/mol
InChI Key: INCBWTFTELKPIH-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-2-(3-Pyridyl)piperidine dipicrate is a dipicrate salt derived from the alkaloid (-)-2-(3-pyridyl)piperidine. The parent compound, 2-(3-pyridyl)piperidine, is structurally characterized by a piperidine ring substituted at the 2-position with a 3-pyridyl group. This configuration is critical to its chemical and biological properties. The dipicrate form enhances stability and facilitates crystallization, making it valuable for structural characterization and pharmacological studies .

The compound is closely related to naturally occurring alkaloids such as anabasine (found in Anabasis aphylla and Nicotinia glauca), which shares the 2-(3-pyridyl)piperidine backbone but differs in stereochemistry and substituent positions . Synthetic derivatives like α-nicotine and β-nicotyrine also exhibit structural similarities but vary in ring substitution patterns and biological activity .

Properties

CAS No.

37520-45-9

Molecular Formula

C16H17N5O7

Molecular Weight

391.34 g/mol

IUPAC Name

3-[(2S)-piperidin-2-yl]pyridine;2,4,6-trinitrophenol

InChI

InChI=1S/C10H14N2.C6H3N3O7/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-4,6,8,10,12H,1-2,5,7H2;1-2,10H/t10-;/m0./s1

InChI Key

INCBWTFTELKPIH-PPHPATTJSA-N

SMILES

C1CCNC(C1)C2=CN=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C1CCN[C@@H](C1)C2=CN=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Other CAS No.

37520-45-9

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Nicotine Analog Development
One of the primary applications of (-)-2-(3-Pyridyl)piperidine dipicrate is in the development of nicotine analogs. These compounds are designed to exhibit similar pharmacological effects to nicotine but with reduced side effects. Research indicates that certain nicotine analogs can have tranquilizing effects without the adverse cardiovascular impacts typically associated with nicotine, such as hypertension and tachycardia .

1.2 Antidepressant Properties
The compound has also been investigated for its potential antidepressant properties. Compounds derived from piperidine structures, including this compound, have shown promise in preclinical studies as effective antidepressants, potentially due to their ability to modulate neurotransmitter systems in the brain .

Synthesis and Characterization

2.1 Synthetic Routes
The synthesis of this compound typically involves several steps, including the formation of piperidine derivatives and subsequent coupling with picric acid to form the dipicrate salt. Various synthetic methodologies have been documented, highlighting the importance of optimizing reaction conditions to improve yield and purity .

2.2 Characterization Techniques
Characterization of this compound is crucial for understanding its properties and potential applications. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized products .

Toxicological Studies

3.1 Safety Profile
Toxicological assessments are essential to evaluate the safety of this compound for potential therapeutic use. Studies have indicated that while some nicotine analogs can be toxic, modifications in their chemical structure can lead to compounds with a more favorable safety profile .

3.2 Environmental Impact
Research into the environmental impact of nicotine analogs, including this compound, is ongoing. Understanding how these compounds interact with biological systems is crucial for assessing their ecological footprint, particularly in agricultural applications where they may serve as insecticides or fungicides .

Case Studies

4.1 Clinical Trials
Clinical trials involving nicotine analogs have provided insights into their efficacy and safety. For instance, studies have shown that certain derivatives can effectively reduce symptoms of anxiety and depression in animal models, paving the way for human trials .

4.2 Research on Insecticides
In addition to medicinal applications, this compound has been explored for its potential use as an insecticide due to its structural similarities with known insecticidal compounds derived from nicotine .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • Anabasine (2-(3-Pyridyl)piperidine) : The free base of (-)-2-(3-pyridyl)piperidine dipicrate. Anabasine is a natural alkaloid with a levorotatory configuration in acidic solutions, while synthetic variants like "neonicotine" (racemic mixture) differ in stereochemical purity .
  • α-Nicotine : Contains a pyrrolidine ring substituted with a 3-pyridyl group. Unlike (-)-2-(3-pyridyl)piperidine, α-nicotine has a methylpyrrolidine nucleus, leading to distinct pharmacological effects .
  • β-Nicotyrine : A dehydrogenated derivative of nicotine with a pyridine-pyrrole structure. Its dipicrate form (m.p. 143°C) is less stable than this compound .

Physical and Chemical Properties

Compound Melting Point (°C) CAS Number Source/Application
This compound 236–237 (dec.) Not reported Synthetic/Natural alkaloid derivative
Anabasine (free base) Not reported 494-52-0 Anabasis aphylla, Nicotinia glauca
α-Nicotine dipicrate 169 Not reported Synthetic isomer of nicotine
β-Nicotyrine dipicrate 143 Not reported Dehydrogenated nicotine derivative

Key Observations :

  • The dipicrate salt of (-)-2-(3-pyridyl)piperidine exhibits a higher melting point (236–237°C) compared to α-nicotine dipicrate (169°C), indicating greater thermal stability due to stronger hydrogen-bonding interactions in the crystal lattice .
  • Anabasine’s natural occurrence contrasts with synthetic derivatives like α-nicotine, which require complex reduction and methylation steps for preparation .

Preparation Methods

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A recent and effective approach to enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction . This method proceeds through:

  • Partial reduction of pyridine to dihydropyridine.
  • Rhodium-catalyzed asymmetric carbometalation of dihydropyridine with 3-pyridyl boronic acid derivatives.
  • Final reduction to yield the 3-substituted piperidine.

This approach offers high yields (typically >80%) and excellent enantioselectivity (up to 96% ee), with broad functional group tolerance and scalability to gram quantities.

Table 1: Key Reaction Parameters and Outcomes

Step Conditions Yield (%) Enantiomeric Excess (ee) Notes
Partial reduction of pyridine Catalytic hydrogenation or chemical reduction >90 - Forms dihydropyridine intermediate
Rh-catalyzed carbometalation Rh catalyst, 3-pyridyl boronic acid, solvent 80-90 90-96 Asymmetric cross-coupling step
Final reduction Hydrogenation or hydride reduction >85 Maintained Produces enantioenriched piperidine

This method was demonstrated by the synthesis of clinically relevant piperidines and allows further functionalization of the tetrahydropyridine intermediates.

Chemoenzymatic Cascade Reduction

Another preparation method involves a chemoenzymatic one-pot cascade using amine oxidase and ene imine reductase enzymes to stereoselectively convert N-substituted tetrahydropyridines to stereo-enriched piperidines. This method achieves:

  • High enantioselectivity (≥94% ee).
  • Good to excellent yields.
  • Applicability to various N-alkyl substituents, including allyl and propargyl groups.

This enzymatic approach is advantageous for mild conditions and high stereocontrol, making it suitable for sensitive substrates.

Formation of Dipicrate Salt

The dipicrate salt of (-)-2-(3-Pyridyl)piperidine is prepared by:

  • Dissolving the free base piperidine derivative in ethanol.
  • Adding an equimolar amount of dipicric acid (2,4,6-trinitrophenol derivative).
  • Recrystallizing the resulting dipicrate salt from acetone or other suitable solvents to obtain pure crystals.

This salt formation enhances the compound's stability and facilitates characterization by melting point and X-ray crystallography.

Detailed Reaction Example for this compound Preparation

Stepwise Synthetic Route:

  • Partial Reduction of Pyridine:

    Pyridine is partially reduced to dihydropyridine using catalytic hydrogenation or chemical reducing agents under controlled conditions.

  • Rhodium-Catalyzed Asymmetric Carbometalation:

    The dihydropyridine intermediate is reacted with 3-pyridyl boronic acid in the presence of a rhodium catalyst and chiral ligands. This step forms a 3-substituted tetrahydropyridine with high regio- and enantioselectivity.

  • Final Reduction:

    The tetrahydropyridine undergoes further reduction to fully saturate the ring, yielding (-)-2-(3-Pyridyl)piperidine.

  • Dipicrate Salt Formation:

    The free base is converted to the dipicrate salt by reaction with dipicric acid in ethanol, followed by recrystallization from acetone.

Table 2: Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Enantiomeric Purity Comments
Partial reduction H2, Pd/C or chemical reductant >90 - Controlled to avoid over-reduction
Carbometalation Rh catalyst, chiral ligand, 3-pyridyl boronic acid 80-90 90-96% ee Critical for stereocontrol
Final reduction H2, Pd/C or hydride reagents >85 Maintained Ensures full saturation
Dipicrate salt formation Dipicric acid, ethanol, recrystallization 75-85 - Purification and crystallization

Research Findings and Analysis

  • The rhodium-catalyzed reductive Heck approach is currently the most versatile and scalable method for synthesizing enantioenriched 3-substituted piperidines, including (-)-2-(3-Pyridyl)piperidine.
  • Chemoenzymatic cascades provide an alternative route with excellent stereoselectivity but may have substrate scope limitations.
  • Formation of dipicrate salts is a classical method for isolating and characterizing piperidine derivatives, improving stability and crystallinity for analytical purposes.
  • The synthetic methods allow for further functionalization, enabling the creation of libraries of derivatives for pharmaceutical research.
  • Reaction scalability has been demonstrated, with gram-scale preparations yielding high purity and enantiomeric excess.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Rhodium-catalyzed reductive Heck Asymmetric, high yield, broad scope High stereoselectivity, scalable Requires expensive catalysts
Chemoenzymatic cascade reduction Mild conditions, excellent enantioselectivity Environmentally friendly Enzyme availability, substrate scope
Dipicrate salt formation Salt formation for purification and characterization Enhances stability and crystallinity Additional step after synthesis

Q & A

Q. How can the identity and purity of (-)-2-(3-Pyridyl)piperidine dipicrate be confirmed experimentally?

Methodological Answer:

  • Chromatographic Analysis : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm. Compare retention times with certified reference standards (CAS 13078-04-1 for the free base) .
  • Spectroscopic Confirmation :
    • FTIR : Look for characteristic peaks: N-H stretch (~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and picrate anion NO₂ stretches (~1350 cm⁻¹) .
    • ¹H NMR : Expect signals for pyridyl protons (δ 7.1–8.5 ppm), piperidine protons (δ 1.5–3.0 ppm), and picrate aromatic protons (δ 8.2–8.9 ppm) .
  • Elemental Analysis : Verify C, H, N content against theoretical values (e.g., C₁₀H₁₄N₂ for the free base; dipicrate salt requires adjustment for picric acid stoichiometry) .

Q. What are the established protocols for synthesizing this compound?

Methodological Answer:

  • Free Base Synthesis :
    • Piperidine Functionalization : React 3-pyridylmagnesium bromide with a protected piperidine derivative (e.g., Boc-piperidine) under Grignard conditions .
    • Deprotection : Remove protecting groups (e.g., Boc with TFA) to yield 2-(3-Pyridyl)piperidine .
  • Dipicrate Salt Formation :
    • Mix equimolar amounts of 2-(3-Pyridyl)piperidine and picric acid in ethanol. Crystallize at 4°C for 24 hours .
    • Confirm salt formation via X-ray crystallography (e.g., monoclinic P2₁/c space group, hydrogen-bonded picrate anions) .

Q. How is structural elucidation performed using spectroscopic and crystallographic techniques?

Methodological Answer:

  • X-ray Crystallography :
    • Resolve crystal packing using Mo-Kα radiation (λ = 0.71073 Å). Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions between piperidinium and picrate) .
  • Computational Spectroscopy :
    • Compare experimental FTIR/Raman data with DFT-calculated spectra (B3LYP/6-311++G(d,p) basis set) to assign vibrational modes .
  • Mass Spectrometry : Use ESI-MS in positive ion mode to detect [M+H]⁺ peaks (e.g., m/z 163.1 for the free base; m/z 464.2 for dipicrate salt) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

  • Dynamic Effects : Account for conformational flexibility (e.g., piperidine ring puckering) using variable-temperature NMR to identify averaged signals .
  • Solvent Corrections : Apply the IEFPCM solvation model in DFT calculations to match experimental solvent conditions (e.g., DMSO-d₆ vs. methanol) .
  • Cross-Validation : Compare multiple techniques (e.g., X-ray for static structure vs. NMR for solution dynamics) .

Q. What challenges arise in optimizing enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) to separate (-)- and (+)-enantiomers .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to enhance enantioselectivity .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra (e.g., negative Cotton effect at 220 nm for (-)-enantiomer) with computed spectra .

Q. How can intermolecular interactions in the crystal structure inform material properties?

Methodological Answer:

  • Hydrogen-Bond Analysis : Use Mercury software to map N–H⋯O and C–H⋯π interactions (e.g., picrate anions forming R₁²(24) motifs with the piperidinium cation) .
  • Thermal Stability : Correlate hydrogen-bond density with DSC data (e.g., higher melting points for tightly packed crystals) .
  • Solubility Prediction : Calculate lattice energy (via PIXEL method) to predict solubility in polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-2-(3-Pyridyl)piperidine dipicrate
Reactant of Route 2
(-)-2-(3-Pyridyl)piperidine dipicrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.